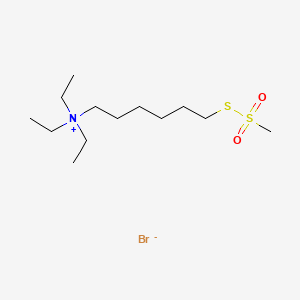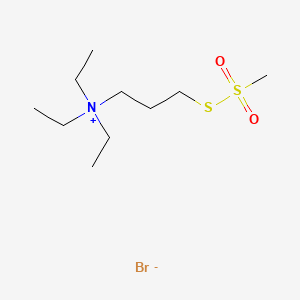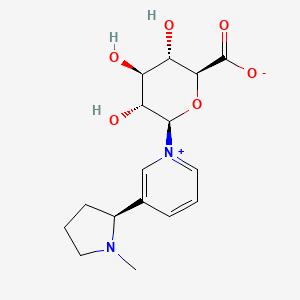
尼古丁N-葡萄糖醛酸苷
描述
Nicotine N-glucuronide, also known as Nicotine N-glucuronide, is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338.36. The purity is usually 95%.
BenchChem offers high-quality Nicotine N-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotine N-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在尼古丁代谢中的作用
尼古丁N-葡萄糖醛酸苷在尼古丁的代谢中起着重要作用,尼古丁是烟草和烟草烟雾中主要的成瘾剂 . 大约22%的尼古丁尿液代谢物以II期N-葡萄糖醛酸结合形式存在 . 这个过程是由酶UGT2B10催化的 .
对烟草成瘾的影响
尼古丁的代谢影响吸烟行为。 尼古丁及其代谢物的葡萄糖醛酸结合可能影响尼古丁的药代动力学,从而影响烟草的成瘾性 .
在癌症研究中的作用
尼古丁及其代谢物的葡萄糖醛酸结合在癌症研究中备受关注。 研究表明,UGT2B10,参与多种烟草特异性亚硝胺的N-葡萄糖醛酸结合的酶,在尼古丁代谢和消除中起着重要作用 . 这可能会影响吸烟者患癌的风险 .
肺癌风险的种族差异
尼古丁代谢的差异,包括葡萄糖醛酸结合过程,可能是肺癌风险的种族差异的原因 . 例如,UGT2B10催化的N-葡萄糖醛酸结合对尼古丁代谢的比例在不同的种族/族裔群体中有所不同 .
遗传对尼古丁代谢的影响
UGT2B10的某些基因变异会显著降低尼古丁和可替宁-N-葡萄糖醛酸结合的形成,这在尼古丁代谢和消除中起着重要作用 . 这些遗传因素会影响尼古丁代谢和吸烟行为的个体差异<a aria-label="2: Certain genetic variants of UGT2B10 significantly reduce nicotine- and cotinine-N-glucuronidation formation, which plays an important role in nicotine metabolism and elimination1" data-citationid
作用机制
Target of Action
Nicotine N-glucuronide, also known as Nicotine N-beta-D-Glucuronide, primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . They play a crucial role in modulating specific aspects of learning and memory .
Mode of Action
Nicotine N-glucuronide acts as an agonist at nicotinic acetylcholine receptors . It dramatically stimulates neurons and ultimately blocks synaptic transmission . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction results in a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
Biochemical Pathways
Nicotine N-glucuronide is produced through the process of glucuronidation, which accounts for up to 25% of the metabolism of nicotine . The hepatic UDP-glucuronosyltransferase (UGT) enzymes UGT2B10 and UGT2B17 directly conjugate nicotine with glucuronic acid to produce nicotine glucuronide . The significant metabolites cotinine and 3k-hydroxycotinine of nicotine also undergo glucuronidation . These glucuronidation processes result in the production of OH-cotinine-O-glucuronide (OH-cotinine-G) and other derivatives of nicotine .
Pharmacokinetics
The pharmacokinetics of nicotine and its metabolites, including nicotine N-glucuronide, have been studied in rat models . The mean half-lives of nicotine, cotinine, nornicotine, norcotinine, nicotine-N-oxide, cotinine-N-oxide, trans-3’-hydroxy-cotinine, nicotine-N-glucuronide, cotinine-N-glucuronide, and trans-3’-hydroxy-cotinine-O-glucuronide in rat plasma were found to be 63, 291, 175, 440, 251, 451, 322, 341, 488, and 516 minutes, respectively .
Result of Action
The action of nicotine N-glucuronide significantly influences nicotine metabolism and elimination . It reduces nicotine withdrawal symptoms and cigarette cravings . The UGT2B10*2 variant significantly reduces nicotine- and cotinine-N-glucuronidation formation . This plays an important role in nicotine metabolism and elimination, which ultimately affects nicotine addiction in humans .
Action Environment
The action, efficacy, and stability of nicotine N-glucuronide can be influenced by various environmental factors. For instance, the UGT2B10 genotype can affect the levels of glucuronidated nicotine or cotinine . The levels of nicotine- and cotinine-glucuronide were found to be 21% to 30% lower in specimens from subjects with the UGT2B10 (*1/*2) genotype compared with specimens from subjects with the wild-type UGT2B10 (*1/*1) genotype . A 5- and 16-fold lower level of nicotine- and cotinine-glucuronide formation, respectively, was observed in specimens from subjects with the UGT2B10 (*2/*2) genotype . This suggests that genetic factors can significantly influence the action of nicotine N-glucuronide.
生化分析
Biochemical Properties
Nicotine N-glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT2B10 and UGT2B17 . These enzymes play a crucial role in the interaction of Nicotine N-glucuronide with other biomolecules. The UGT2B10 and UGT2B17 genotypes significantly influence the glucuronidation rates of nicotine and its major metabolites in smokers .
Cellular Effects
Nicotine N-glucuronide, like nicotine, has significant effects on various types of cells and cellular processes. While nicotine is not a carcinogen, it drives smoking and the continued exposure to the many carcinogens present in tobacco . The metabolism of nicotine, including the formation of Nicotine N-glucuronide, contributes to individual and ethnic differences in lung cancer risk .
Molecular Mechanism
Nicotine N-glucuronide is formed through the glucuronidation of nicotine, a process catalyzed by the enzymes UGT2B10 and UGT2B17 . This process involves the conjugation of glucuronic acid to nicotine, transforming it into Nicotine N-glucuronide . The UGT2B10 codon 67 SNP and the UGT2B17 gene deletion significantly reduce the overall glucuronidation rates of nicotine and its major metabolites .
Temporal Effects in Laboratory Settings
The effects of Nicotine N-glucuronide can change over time in laboratory settings. The levels of nicotine-glucuronide and cotinine-glucuronide were found to be significantly lower in the urine from smokers exhibiting certain UGT2B10 and UGT2B17 genotypes . This suggests that these genotypes can influence the long-term effects of Nicotine N-glucuronide on cellular function.
Metabolic Pathways
Nicotine N-glucuronide is involved in the glucuronidation pathway of nicotine metabolism . This pathway is catalyzed by the enzymes UGT2B10 and UGT2B17 . The UGT2B10 codon 67 SNP and the UGT2B17 gene deletion can significantly affect this metabolic pathway, reducing the overall glucuronidation rates of nicotine and its major metabolites .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWAIULJDYFLPD-CTTWBBHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858176 | |
| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153536-53-9 | |
| Record name | Nicotine N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153536539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTINE N-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9VB3OLM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is nicotine N-glucuronide formed in the body?
A: Nicotine N-glucuronide is formed through the N-glucuronidation of nicotine, a metabolic process primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT2B10 isoform. [] This enzymatic reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the nicotine molecule, resulting in the formation of the nicotine N-glucuronide conjugate. [, ]
Q2: Why is the measurement of nicotine N-glucuronide important in research?
A: Nicotine N-glucuronide serves as a valuable biomarker for assessing nicotine intake and studying inter-individual differences in nicotine metabolism. [, ] Its presence in biological samples like urine provides insights into the extent of nicotine exposure and can be used to monitor smoking cessation efforts. [, ]
Q3: Are there ethnic differences in the formation of nicotine N-glucuronide?
A: Research suggests that Black smokers exhibit significantly lower levels of nicotine N-glucuronide compared to White smokers with similar smoking histories. [] This difference is attributed to slower N-glucuronidation rates in Black individuals, highlighting the role of genetic factors in nicotine metabolism and potentially contributing to observed differences in smoking behaviors and cessation success rates. []
Q4: How is nicotine N-glucuronide typically detected and quantified in biological samples?
A: Several analytical techniques have been developed for measuring nicotine N-glucuronide, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being commonly employed. [, , , ] These methods offer sensitivity and selectivity, allowing for accurate determination of nicotine N-glucuronide levels in complex biological matrices. [, ]
Q5: Besides urine, can nicotine N-glucuronide be detected in other biological samples?
A: Yes, in addition to urine, nicotine N-glucuronide has been successfully identified and quantified in other biological samples, including blood and brain tissue using microdialysis coupled with advanced analytical techniques like Ultra High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS). [] These findings demonstrate the compound's distribution to various tissues and provide valuable insights into its pharmacokinetic profile.
Q6: What is the significance of studying nicotine metabolism in the brain?
A: Understanding nicotine metabolism within the brain is crucial as it directly influences the compound's effects on the central nervous system. Research using microdialysis coupled with UHPLC-HRMS in rats has revealed that the metabolic profile of nicotine in the brain differs from that observed in the blood. [] This highlights the importance of investigating tissue-specific metabolism to fully elucidate nicotine's actions.
Q7: What can the slow elimination of NNAL and NNAL-Gluc tell us about NNK?
A: Research shows that NNAL and its metabolite NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, are very slowly eliminated from the body after smoking cessation. [] This slow clearance suggests that NNK, NNAL, or NNAL-Gluc might be retained in a high-affinity compartment in the body, potentially leading to prolonged exposure and increased cancer risk even after quitting smoking. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


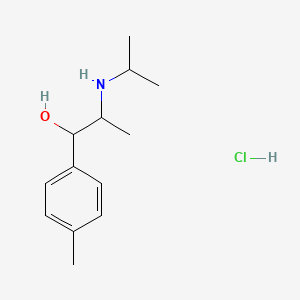
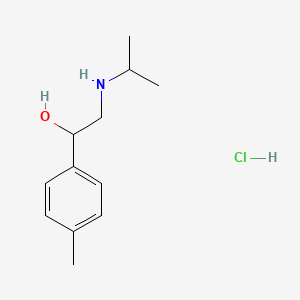
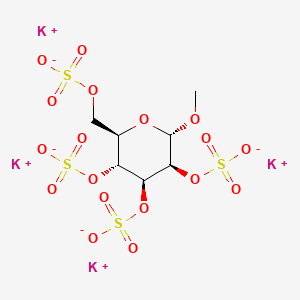
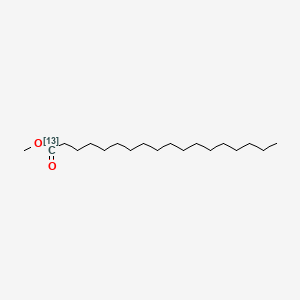
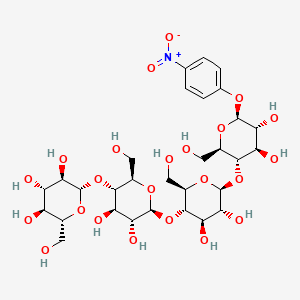
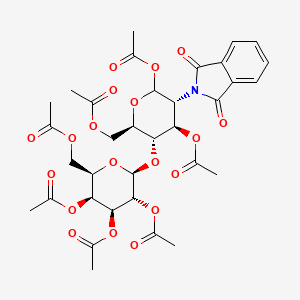

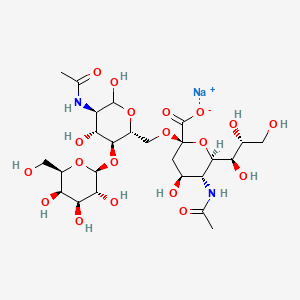
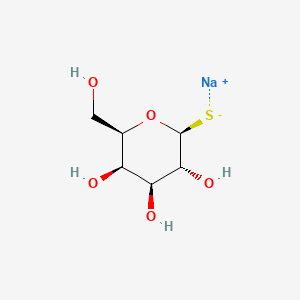
![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)
